2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
Description
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide (CAS: 1786429-62-6) is an isothiouronium salt characterized by a biphenyl aromatic moiety linked to an isothiouronium group via a methyl bridge. This compound belongs to a class of cationic surfactants and functional monomers known for their ability to engage in hydrogen bonding and ionic interactions, making them valuable in materials science, adsorption, and pharmaceutical applications . Its biphenyl group enhances hydrophobic interactions, while the positively charged isothiouronium moiety enables anion binding and surface modification .
Properties
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide typically involves the reaction of a biphenyl derivative with an isothiouronium salt. One common method includes the use of 3-bromomethylbiphenyl, which reacts with thiourea to form the isothiouronium intermediate. This intermediate is then treated with hydrobromic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound has been studied for its potential as an inhibitor of certain enzymes, such as nitric oxide synthase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The isothiouronium group can form strong hydrogen bonds with anionic species, making it effective in molecular recognition and catalysis. Additionally, the biphenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide, highlighting differences in molecular features, applications, and performance:
Structural and Functional Differences
- Aromatic vs. Alkyl Substituents: The biphenyl and naphthalene derivatives exhibit enhanced π-π stacking and hydrophobicity compared to alkyl-chain analogs, favoring adsorption and crystal engineering . In contrast, alkyl-chain isothiouronium salts (e.g., dodecyl isothiouronium bromide) prioritize micelle formation and surface activity due to their amphiphilic nature . The aminoethyl group in AET introduces radical scavenging capabilities, enabling radioprotection via indirect DNA damage mitigation .
Charge and Reactivity :
- Isothiouronium groups in biphenyl and naphthalene derivatives facilitate anion binding, critical for crystal engineering . AUITB’s acrylate group allows copolymerization into hydrogels, enabling thiol-mediated bioconjugation .
Biological Activity
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to review the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features a unique isothiouronium moiety, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also attached to an amine group. The biphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that isothiouronium compounds can possess significant antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, indicating a need for further exploration in cancer therapeutics.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to cellular receptors or enzymes, altering their activity and disrupting normal cellular functions.
- Oxidative Stress Induction : Some studies suggest that the compound could induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It might affect various signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
A study conducted on various isothiouronium derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Isothiouronium Bromide | 32 | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced cell death at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 38 |
Enzyme Inhibition
Research on enzyme inhibition demonstrated that the compound could inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition constant (Ki) was found to be 0.5 µM, indicating potent activity against this enzyme.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
